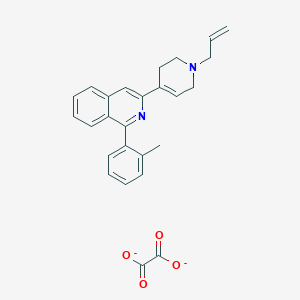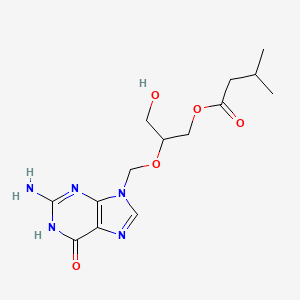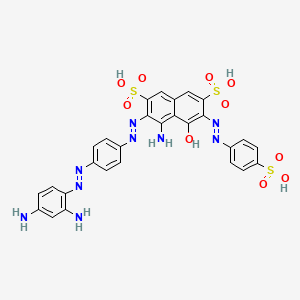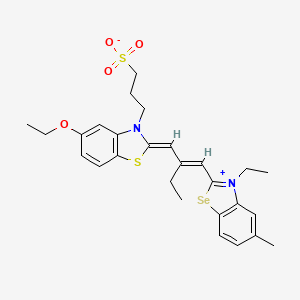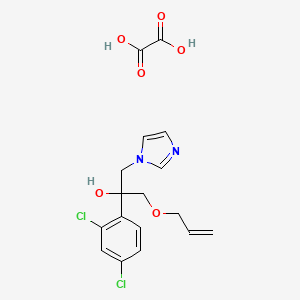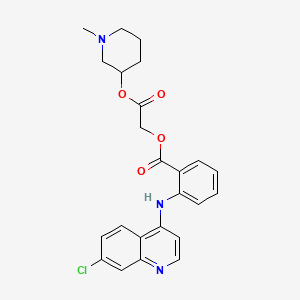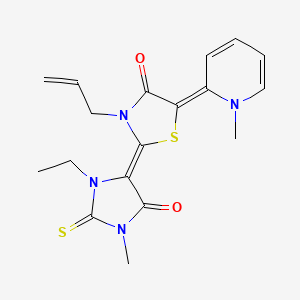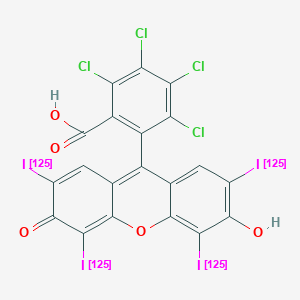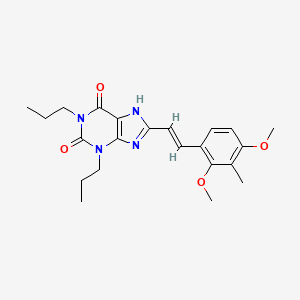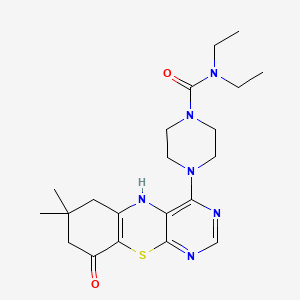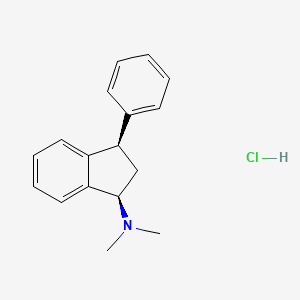
Dimefadane hydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimefadane hydrochloride, cis- is a chemical compound with the molecular formula C17H19NClH It is known for its unique stereochemistry, being the cis-isomer of Dimefadane hydrochloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimefadane hydrochloride, cis- typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the cis-isomer. The process often includes:
Starting Materials: The synthesis begins with the selection of suitable aromatic amines and alkyl halides.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Temperature and Solvent: The reaction is usually conducted at elevated temperatures (around 80-100°C) in a polar solvent like ethanol or methanol.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure cis-isomer.
Industrial Production Methods
In an industrial setting, the production of Dimefadane hydrochloride, cis- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is scaled up from laboratory methods, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
化学反応の分析
Types of Reactions
Dimefadane hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: N-oxides of Dimefadane hydrochloride, cis-.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
Dimefadane hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Dimefadane hydrochloride, cis- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Dimefadane hydrochloride, cis- can be compared with other similar compounds, such as:
Dimefadane hydrochloride, trans-: The trans-isomer of Dimefadane hydrochloride, which has different stereochemistry and potentially different biological activities.
Cisplatin: Another cis-isomer compound used in chemotherapy, known for its distinct mechanism of action and applications.
Diltiazem hydrochloride: A cardiovascular drug with similar structural features but different pharmacological effects.
The uniqueness of Dimefadane hydrochloride, cis- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86946-41-0 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
(1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1 |
InChIキー |
XLFKPSXGNJGVCH-GBNZRNLASA-N |
異性体SMILES |
CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
正規SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


